molecular formula C48H82N16O14 B074138 Polymyxin CAS No. 1406-11-7

Polymyxin

カタログ番号: B074138
CAS番号: 1406-11-7
分子量: 1107.3 g/mol
InChIキー: WGRSQPZAOZIPGC-VVYZPAMCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Polymyxins are cyclic lipopeptide antibiotics discovered in the 1940s, primarily used as last-resort agents against multidrug-resistant (MDR) Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae . The two clinically relevant polymyxins are polymyxin B (PMB) and this compound E (colistin). PMB is administered intravenously as a sulfate salt, comprising two major components, this compound B1 and B2, which differ by a single methyl group in their fatty acyl side chains . Both PMB and colistin disrupt bacterial membranes by binding to lipopolysaccharide (LPS), leading to cell lysis .

Despite their efficacy, polymyxins exhibit dose-limiting nephrotoxicity (incidence: 20–60%) and neurotoxicity (e.g., paresthesia, neuromuscular blockade) . These toxicities are linked to their cationic nature, which promotes accumulation in renal tubular cells and neuronal tissues .

特性

CAS番号

1406-11-7

分子式

C48H82N16O14

分子量

1107.3 g/mol

IUPAC名

[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamic acid

InChI

InChI=1S/C48H82N16O14/c1-24(2)22-34-44(73)57-28(10-16-49)38(67)56-31(13-19-52)42(71)63-36(25(3)65)46(75)54-21-15-33(41(70)55-29(11-17-50)40(69)61-35(45(74)60-34)23-27-8-6-5-7-9-27)58-39(68)30(12-18-51)59-47(76)37(26(4)66)64-43(72)32(14-20-53)62-48(77)78/h5-9,24-26,28-37,62,65-66H,10-23,49-53H2,1-4H3,(H,54,75)(H,55,70)(H,56,67)(H,57,73)(H,58,68)(H,59,76)(H,60,74)(H,61,69)(H,63,71)(H,64,72)(H,77,78)/t25-,26-,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+/m1/s1

InChIキー

WGRSQPZAOZIPGC-VVYZPAMCSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN

異性体SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)O)O

正規SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN

他のCAS番号

1406-11-7

同義語

Polymyxin
Polymyxin M
Polymyxins

製品の起源

United States

科学的研究の応用

Clinical Applications

  • Treatment of Multidrug-Resistant Infections
    • Indications : Polymyxins are primarily indicated for serious infections caused by multidrug-resistant strains of Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae.
    • Use in Pediatric Populations : A study indicated that intravenous Polymyxin B had a 52.7% effective rate in treating Carbapenem-resistant Gram-negative bacterial infections in children, emphasizing its role as a salvage therapy when other antibiotics fail .
  • Combination Therapy
    • Recent studies have explored the synergistic effects of combining polymyxins with other antibiotics. For instance, a combination of this compound B and netropsin demonstrated enhanced efficacy against colistin-resistant A. baumannii both in vitro and in vivo .
  • Pharmacokinetic/Pharmacodynamic Optimization
    • Research has focused on optimizing dosing regimens for this compound B to improve treatment outcomes for conditions like Carbapenem-resistant organism pneumonia. The relationship between drug exposure and efficacy was analyzed using population pharmacokinetics and Monte Carlo simulations .

Safety Considerations

Despite their effectiveness, the use of polymyxins is associated with nephrotoxicity, which necessitates careful monitoring during treatment. Reports indicate that acute kidney injury occurred in approximately 27.3% of pediatric patients treated with this compound B . Therefore, balancing efficacy with safety remains a critical concern in clinical settings.

Efficacy Data

StudyPopulationEffective RateNotable Findings
Children with CR-GNB52.7%Higher doses may improve efficacy but increase AKI risk.
Thai adults with XDR Gram-negative bacteria25% ± 10%Higher microbiological eradication rates compared to colistin.
Critically ill patients with CRO pneumoniaVaries by regimenOptimized dosing improves outcomes; specific PK/PD relationships identified.

Case Studies

  • Intravenous this compound B in Pediatric Patients :
    • A retrospective analysis involving 55 children showed that while this compound B was effective against CR-GNB infections, prolonged treatment duration correlated with better clinical outcomes .
  • Combination Therapy with Netropsin :
    • In vitro studies indicated that the combination of this compound B and netropsin resulted in significant synergistic effects against resistant strains, highlighting the potential for combination therapies to enhance treatment efficacy .

類似化合物との比較

This compound A

  • Nephrotoxicity : this compound A causes severe proximal tubular necrosis in dogs and rats, mitigated by co-administration of methionine .
  • Clinical Relevance : Withdrawn due to toxicity, unlike PMB and colistin .

VRP-034 (Novel Analogue)

  • In Vitro Toxicity : At 10 µM, VRP-034 retains 100% renal tubular barrier integrity (TEER), whereas PMB reduces TEER by 50–70% .
  • Mechanism : Reduced cationic charge decreases renal cell apoptosis and ATP depletion .

Zosurabalpin (RG6006)

  • Advantage : Lower nephrotoxicity risk due to distinct molecular target .

Pharmacokinetic Variability and Batch Differences

  • Composition : Commercial PMB contains variable ratios of B1 (60–70%) and B2 (30–40%), affecting total drug exposure .
  • Monitoring: LC-MS/MS methods quantify B1/B2 separately, revealing stable ratios (e.g., 5.7:1 in patients) and non-linear accumulation in plasma .

準備方法

Strain Selection and Inoculum Preparation

The production of this compound B traditionally relies on Bacillus polymyxa strains, such as NRRL B-719, which exhibit stable antibiotic yields for up to 40 generations. Inoculum preparation begins with slant agar cultures containing soya flour as the primary amino acid source. Bacterial suspensions are incubated at 28°C for 68–72 hours, followed by transfer to Erlenmeyer flasks containing vegetative growth media. A two-stage inoculum cultivation process is critical for maximizing cell density prior to fermentation:

  • First-stage inoculum : 1% bacterial suspension in corn-steep liquid (20 g/L), glucose (50 g/L), and ammonium sulfate (4 g/L), agitated at 240 rpm for 14–18 hours.

  • Second-stage inoculum : 0.1% transfer to laboratory-scale fermenters (30 L) with identical media, cultivated for 14–18 hours under 40–50 kPa pressure and 0.4–1 vvm aeration.

Fermentation Media Composition

Optimized fermentation media for B. polymyxa include organic nitrogen sources and controlled carbon supplementation (Table 1).

Table 1: Composition of High-Yield Fermentation Media for this compound B

ComponentConcentration (g/L)Function
Soya flour12Amino acid source
Wheat flour12Carbohydrate & nitrogen
Glucose15Carbon source
Ammonium sulfate3Nitrogen supplement
Monopotassium phosphate0.3Phosphorus source
Calcium carbonate1pH stabilization

The pH is adjusted to 6.8–7.0 pre-sterilization, and antifoaming agents (e.g., vegetable oil) are added to mitigate foam formation during fermentation.

Fermentation Conditions and Yield Optimization

Industrial-scale fermentation occurs in 35 L bioreactors under the following conditions:

  • Temperature : 28°C

  • Aeration : 0.5–0.8 vvm

  • Agitation : 200–300 rpm (maintaining dissolved oxygen >30%)

  • pH control : 5.2–5.6 via ammonium hydroxide addition.

Glucose and ammonium sulfate are fed continuously to maintain concentrations at 1.5–2.5 g/L and 0.3–0.5 g/L, respectively. Fermentation terminates after 44–54 hours when glucose utilization ceases and dissolved oxygen levels spike, yielding 1.8–2.8 g this compound B per liter of filtrate.

Genetic Engineering and Surrogate Host Systems

Heterologous Expression in Bacillus subtilis

To overcome the genetic intractability of Paenibacillus polymyxa, the this compound synthetase gene cluster (pmxABCDE) was integrated into B. subtilis 168. However, initial yields were low (0.125 g/L) and required exogenous Dab supplementation.

Dab-Independent Production via ectB Insertion

Downstream Processing and Purification

Filtration and Initial Recovery

Post-fermentation broth is filtered to remove biomass, yielding a crude this compound solution. Centrifugation at 10,000 × g for 20 minutes achieves >95% cell removal.

Precipitation and Chromatography

This compound sulfate is precipitated using sulfuric acid (pH 2.0–2.5) and purified via ion-exchange chromatography. A patent-pending process (WO2010058427A2) describes a two-step crystallization method that achieves >98% purity.

Table 2: Purification Efficiency of this compound B Sulfate

StepPurity (%)Recovery (%)
Crude filtrate45–50100
Acid precipitation70–7585
Ion-exchange chromatography9570
Crystallization>9860

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

This compound B components are quantified using reverse-phase HPLC with UV detection (λ = 214 nm). The European Pharmacopoeia specifies limits for impurities:

  • This compound B3: ≤6%

  • This compound B1-I: ≤15%.

Bioactivity Assays

Antimicrobial potency is determined via agar diffusion assays against Escherichia coli ATCC 25922, with 1 mg corresponding to 6,500 IU.

Comparative Analysis of Production Strains

Table 3: Yield Comparison Across Production Systems

StrainYield (g/L)Fermentation Time (h)Dab Requirement
B. polymyxa NRRL B-7192.854No
B. subtilis 168 (wild-type)0.125116Yes
B. subtilis BSK4-rB0.28872No

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。